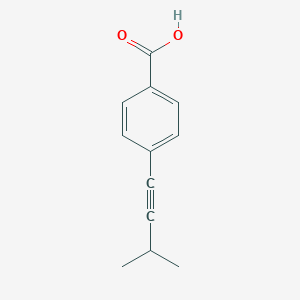
4-(3-Methylbut-1-yn-1-yl)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylbut-1-yn-1-yl)benzoic acid is an organic compound with the molecular formula C12H12O2 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 3-methylbut-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Sonogashira coupling reaction, where a halogenated benzoic acid derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of 4-(3-Methylbut-1-yn-1-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbut-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for hydrogenation.
Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(3-Methylbut-1-yn-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylbut-1-yn-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The benzoic acid moiety can undergo ionization, affecting its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: Similar structure but with a hydroxyl group.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Contains a hydroxyl group and a different alkyne substitution pattern.
Uniqueness
4-(3-Methylbut-1-yn-1-yl)benzoic acid is unique due to its specific alkyne substitution, which imparts distinct reactivity and potential applications. The presence of the alkyne group allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(3-methylbut-1-ynyl)benzoic acid |
InChI |
InChI=1S/C12H12O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-9H,1-2H3,(H,13,14) |
InChI Key |
SHBBPOGPGNITHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















